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molecular formula C10H14ClN B591916 (R)-3-Phenylpyrrolidine hydrochloride CAS No. 851000-46-9

(R)-3-Phenylpyrrolidine hydrochloride

Cat. No. B591916
M. Wt: 183.679
InChI Key: DNSSGEPIODMCQR-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08076349B2

Procedure details

To 89 mg (0.35 mmol) of 1-isopropyl-3-methyl-bicyclo[3.2.1]-1β,3,8-triaza-spiro[4.5]dodecan-2,4-dione in DCE (5 mL) was added 97 mg (0.35 mmol) of (3R,4S)-1-(3,3-dimethyl-butyryl)-4-phenyl-pyrrolidine-3-carbaldehyde in DCE (5 mL) and stirred for 2 hours at room temperature. Sodium triacetoxyborohydride (113 mg, 0.53 mmol) was then added and the reaction mixture stirred overnight at room temperature. The reaction mixture was diluted with DCM, the organic layer washed with sodium bicarbonate, and then dried over sodium sulfate. The reaction mixture was filtered, purified by semi-preparative HPLC (Method B) and lyophilized to give (3S,4S)-1-(3,3-dimethyl-butyryl)-3-[1-isopropyl-3-methyl-bicyclo[3.2.1]-2,4-dioxo-1β,3,8-triaza-spiro[4.5]dodec-8-ylmethyl]-4-phenyl-pyrrolidine hydrochloride (16 mg, 8%).
[Compound]
Name
3,8-triaza-spiro[4.5]dodecan-2,4-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(3R,4S)-1-(3,3-dimethyl-butyryl)-4-phenyl-pyrrolidine-3-carbaldehyde
Quantity
97 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)(C)CC([N:6]1[CH2:10][C@H:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C@@H:8](C=O)[CH2:7]1)=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[Cl:35]CCCl>C(Cl)Cl>[ClH:35].[C:11]1([CH:9]2[CH2:10][NH:6][CH2:7][CH2:8]2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:1.2,5.6|

Inputs

Step One
Name
3,8-triaza-spiro[4.5]dodecan-2,4-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
(3R,4S)-1-(3,3-dimethyl-butyryl)-4-phenyl-pyrrolidine-3-carbaldehyde
Quantity
97 mg
Type
reactant
Smiles
CC(CC(=O)N1C[C@@H]([C@H](C1)C1=CC=CC=C1)C=O)(C)C
Name
Quantity
5 mL
Type
reactant
Smiles
ClCCCl
Name
Quantity
5 mL
Type
reactant
Smiles
ClCCCl
Step Two
Name
Quantity
113 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture stirred overnight at room temperature
Duration
8 (± 8) h
WASH
Type
WASH
Details
the organic layer washed with sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
purified by semi-preparative HPLC (Method B)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)C1CCNC1
Measurements
Type Value Analysis
AMOUNT: MASS 16 mg
YIELD: PERCENTYIELD 8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08076349B2

Procedure details

To 89 mg (0.35 mmol) of 1-isopropyl-3-methyl-bicyclo[3.2.1]-1β,3,8-triaza-spiro[4.5]dodecan-2,4-dione in DCE (5 mL) was added 97 mg (0.35 mmol) of (3R,4S)-1-(3,3-dimethyl-butyryl)-4-phenyl-pyrrolidine-3-carbaldehyde in DCE (5 mL) and stirred for 2 hours at room temperature. Sodium triacetoxyborohydride (113 mg, 0.53 mmol) was then added and the reaction mixture stirred overnight at room temperature. The reaction mixture was diluted with DCM, the organic layer washed with sodium bicarbonate, and then dried over sodium sulfate. The reaction mixture was filtered, purified by semi-preparative HPLC (Method B) and lyophilized to give (3S,4S)-1-(3,3-dimethyl-butyryl)-3-[1-isopropyl-3-methyl-bicyclo[3.2.1]-2,4-dioxo-1β,3,8-triaza-spiro[4.5]dodec-8-ylmethyl]-4-phenyl-pyrrolidine hydrochloride (16 mg, 8%).
[Compound]
Name
3,8-triaza-spiro[4.5]dodecan-2,4-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(3R,4S)-1-(3,3-dimethyl-butyryl)-4-phenyl-pyrrolidine-3-carbaldehyde
Quantity
97 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)(C)CC([N:6]1[CH2:10][C@H:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C@@H:8](C=O)[CH2:7]1)=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[Cl:35]CCCl>C(Cl)Cl>[ClH:35].[C:11]1([CH:9]2[CH2:10][NH:6][CH2:7][CH2:8]2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:1.2,5.6|

Inputs

Step One
Name
3,8-triaza-spiro[4.5]dodecan-2,4-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
(3R,4S)-1-(3,3-dimethyl-butyryl)-4-phenyl-pyrrolidine-3-carbaldehyde
Quantity
97 mg
Type
reactant
Smiles
CC(CC(=O)N1C[C@@H]([C@H](C1)C1=CC=CC=C1)C=O)(C)C
Name
Quantity
5 mL
Type
reactant
Smiles
ClCCCl
Name
Quantity
5 mL
Type
reactant
Smiles
ClCCCl
Step Two
Name
Quantity
113 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture stirred overnight at room temperature
Duration
8 (± 8) h
WASH
Type
WASH
Details
the organic layer washed with sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
purified by semi-preparative HPLC (Method B)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)C1CCNC1
Measurements
Type Value Analysis
AMOUNT: MASS 16 mg
YIELD: PERCENTYIELD 8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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